molecular formula C13H15N3O2S B2660864 2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 867137-61-9

2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2660864
CAS No.: 867137-61-9
M. Wt: 277.34
InChI Key: MMXWEROQGVUISM-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The compound has shown significant activity in assays with nitric oxide free radical scavenging .


Synthesis Analysis

The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in Dimethylformamide (DMF) gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound is derived from the thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains cyanoacetamide functional groups, which are considered one of the most important precursors for heterocyclic synthesis .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research . The main objective is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Properties

IUPAC Name

2-[(2-cyanoacetyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-15-12(18)11-8-4-2-3-5-9(8)19-13(11)16-10(17)6-7-14/h2-6H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXWEROQGVUISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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